Cas no 2228293-79-4 (3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol)
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol
- 2228293-79-4
- EN300-1952482
-
- Inchi: 1S/C9H14F2N2O/c1-6-8(7(2)13(3)12-6)9(10,11)4-5-14/h14H,4-5H2,1-3H3
- InChI Key: NZFAGPXSZJONNM-UHFFFAOYSA-N
- SMILES: FC(CCO)(C1C(C)=NN(C)C=1C)F
Computed Properties
- Exact Mass: 204.10741940g/mol
- Monoisotopic Mass: 204.10741940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38Ų
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1952482-0.05g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 0.05g |
$1417.0 | 2023-09-17 | ||
| Enamine | EN300-1952482-0.1g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 0.1g |
$1484.0 | 2023-09-17 | ||
| Enamine | EN300-1952482-0.25g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 0.25g |
$1551.0 | 2023-09-17 | ||
| Enamine | EN300-1952482-0.5g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 0.5g |
$1619.0 | 2023-09-17 | ||
| Enamine | EN300-1952482-1.0g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 1g |
$1686.0 | 2023-05-31 | ||
| Enamine | EN300-1952482-2.5g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 2.5g |
$3304.0 | 2023-09-17 | ||
| Enamine | EN300-1952482-5.0g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 5g |
$4890.0 | 2023-05-31 | ||
| Enamine | EN300-1952482-10.0g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 10g |
$7250.0 | 2023-05-31 | ||
| Enamine | EN300-1952482-1g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 1g |
$1686.0 | 2023-09-17 | ||
| Enamine | EN300-1952482-5g |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol |
2228293-79-4 | 5g |
$4890.0 | 2023-09-17 |
3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol
Introduction to 3,3-Difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2228293-79-4)
3,3-Difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2228293-79-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol is noteworthy for its incorporation of difluoro and trimethylpyrazole moieties. The difluoro substitution imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The trimethylpyrazole group, on the other hand, is known for its bioisosteric properties and has been widely explored in drug design due to its ability to enhance binding affinity and selectivity.
In terms of synthesis, several methods have been reported for the preparation of 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol. One common approach involves the reaction of a suitable difluorinated ketone with a trimethylpyrazole derivative under appropriate conditions. Recent advancements in synthetic methodologies have focused on improving the efficiency and scalability of these reactions, making it more feasible to produce this compound on a larger scale for further research and development.
The biological activities of 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol have been extensively studied in various preclinical models. Initial studies have shown that this compound exhibits potent inhibitory effects on specific enzymes and receptors, making it a promising candidate for the treatment of several diseases. For instance, it has been reported to inhibit the activity of certain kinases involved in cancer cell proliferation and survival pathways. Additionally, preliminary data suggest that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.
One of the key areas of interest in the research on 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol is its potential as an antiviral agent. Recent studies have demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and coronaviruses. The mechanism of action appears to involve interference with viral entry or replication processes within host cells. These findings have significant implications for the development of new antiviral therapies, especially in light of ongoing global health challenges.
Beyond its therapeutic potential, 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-yl)propan-1-ol has also been investigated for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to study protein function and validate therapeutic targets. The unique properties of this compound make it an attractive candidate for such applications, as it can selectively bind to specific proteins and modulate their activity without causing significant off-target effects.
In conclusion, 3,3-difluoro-3-(trimethyl-1H-pyrazol-4-y l)propan -1 -o l (CAS No . 2 2 2 8 2 9 3 -7 9 -4 ) strong > represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent or chemical probe. Ongoing research efforts are likely to uncover additional insights into its mechanisms of action and potential uses in various medical fields.
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